molecular formula C16H12O B3045006 2-(Naphthalen-1-yl)phenol CAS No. 101277-90-1

2-(Naphthalen-1-yl)phenol

Cat. No.: B3045006
CAS No.: 101277-90-1
M. Wt: 220.26 g/mol
InChI Key: NTRXCTZXSALJEY-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)phenol is a phenolic compound of significant interest in synthetic and medicinal chemistry research. While specific biological data for this compound is the subject of ongoing investigation, related naphthalene-based phenolic structures have demonstrated potential as scaffolds for developing biologically active molecules. For instance, studies on similar compounds have explored their use as inhibitors for specific proteins, such as the SARS-CoV-2 nsp13 protein, through molecular docking and dynamics simulations . The naphthalene-phenol structure provides a rigid, planar framework that is favorable for intermolecular interactions like hydrophobic binding and hydrogen bonding, which are critical for protein-ligand recognition . Researchers value this compound for its potential application in developing novel therapeutic agents and biochemical probes. As a standard practice, handling of all phenolic compounds should follow strict safety protocols. Based on safety data of structurally related molecules like 2-naphthol, this compound may be harmful if swallowed or inhaled and is very toxic to aquatic life . Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used, and exposure to dust should be controlled through adequate ventilation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRXCTZXSALJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452174
Record name Phenol, 2-(1-naphthalenyl)-
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Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101277-90-1
Record name Phenol, 2-(1-naphthalenyl)-
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Record name 2-(Naphthalen-1-yl)phenol
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Methodologies for the Chemical Synthesis of 2 Naphthalen 1 Yl Phenol and Its Functionalized Derivatives

Catalytic Cross-Coupling Strategies for Direct C-C Bond Formation

Direct C-C bond formation through transition metal-catalyzed cross-coupling reactions represents a powerful and versatile approach for constructing biaryl scaffolds. These methods offer high selectivity and functional group tolerance.

Palladium catalysis is a cornerstone of modern organic synthesis, providing several reliable methods for the formation of C-C bonds.

Suzuki-Miyaura Coupling : This reaction is one of the most widely used methods for biaryl synthesis, involving the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. The synthesis of 2-(naphthalen-1-yl)phenol via this method could involve reacting 1-naphthylboronic acid with 2-bromophenol or, alternatively, 1-bromonaphthalene with 2-hydroxyphenylboronic acid, in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and base is critical for achieving high yields. acs.orgmdpi.com The reaction is valued for the stability and low toxicity of the boronic acid reagents. mdpi.com

Heck Reaction : The Heck, or Mizoroki-Heck, reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org While not a direct route to couple two aryl rings, a Heck-type strategy can be envisioned through an intramolecular cyclization of a suitably designed precursor. For instance, a vinyl-substituted aryl halide could undergo an intramolecular Heck reaction to form a dihydronaphthalene ring, which is then aromatized. youtube.com The reaction typically follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and beta-hydride elimination. wikipedia.orglibretexts.org

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For the synthesis of the target compound, this could entail the reaction of a 1-naphthylzinc halide with a 2-halophenol. A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows for milder reaction conditions compared to other coupling methods. organic-chemistry.org It is particularly useful for coupling complex fragments in total synthesis. wikipedia.org

Reaction NameAryl Component 1Aryl Component 2Catalyst System (Typical)Key Advantage
Suzuki-MiyauraAryl/Naphthyl Boronic AcidAryl/Naphthyl HalidePd(OAc)₂, Pd(PPh₃)₄ + Base (e.g., K₂CO₃, Cs₂CO₃)Stable, non-toxic boron reagents; high functional group tolerance. acs.org
HeckAryl/Naphthyl HalideAlkenePd(OAc)₂, PdCl₂ + Base (e.g., Et₃N)Excellent for vinylation and intramolecular cyclizations. organic-chemistry.org
NegishiAryl/Naphthyl Zinc HalideAryl/Naphthyl HalidePd(0) or Ni(0) complexes (e.g., Pd(PPh₃)₄)High reactivity of organozinc reagents allows for milder conditions. wikipedia.orgorganic-chemistry.org

While palladium catalysts are prevalent, other transition metals such as nickel and copper are also effective for C-C bond formation.

Nickel-Catalyzed Reactions : Nickel catalysts can be a more cost-effective alternative to palladium for cross-coupling reactions like the Negishi coupling. wikipedia.org Nickel complexes, such as Ni(acac)₂, can be employed to couple organozinc reagents with aryl halides. wikipedia.org In some cases, nickel catalysis can proceed through different mechanisms and oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) compared to palladium, offering complementary reactivity. illinois.edunih.gov

Copper-Catalyzed Reactions : Copper-catalyzed Ullmann-type reactions have historically been used for C-O and C-S bond formation but can also be adapted for C-C coupling. More contemporary copper-catalyzed systems are continuously being developed for the synthesis of biaryls, often noted for their lower cost and unique reactivity profiles.

Oxidative Coupling Reactions of Phenols with Naphthalene (B1677914) Derivatives

Oxidative coupling provides a more atom-economical route by directly forming a C-C bond between two C-H bonds, avoiding the need for pre-functionalized starting materials like halides or organometallics.

Iron(III) chloride (FeCl₃) has emerged as an efficient and sustainable catalyst for the oxidative cross-coupling of phenols with various nucleophiles, including naphthalene derivatives. nih.gov The mechanism for the FeCl₃-catalyzed oxidative coupling generally involves three principal steps:

Formation of Iron-Phenolate Complexes : The reaction initiates with the interaction of the phenol (B47542) with the iron catalyst to form a high-valent iron-phenolate species. nih.govacs.org

Generation of a Phenoxyl Radical : This complex then undergoes an electron transfer process to generate a ligated phenoxyl radical intermediate. nih.govacs.org

Coupling Event : The generated radical couples with the nucleophile (the naphthalene derivative). nih.govacs.org

Detailed kinetic studies on the coupling of phenols with 2-aminonaphthalene derivatives suggest the formation of a ternary complex that includes the iron catalyst, both coupling partners (phenol and naphthalene derivative), and an oxidant. nih.goviucc.ac.il This points towards an inner-sphere coupling mechanism where the key bond-forming step occurs between two ligands coordinated to the same iron center. acs.org The reaction is often regulated by off-cycle processes such as acid-base and ligand exchange equilibria. nih.gov

StepDescriptionKey Intermediate/Species
1Formation of a high-valent iron-phenolate complex. nih.govacs.org[Fe(III)-OAr]
2Generation of a ligated phenoxyl radical intermediate. nih.govacs.org[Fe(II)-•OAr]
3Formation of a ternary complex with the naphthalene partner and oxidant. nih.gov[Fe]·(Phenol)·(Naphthalene)·(Oxidant)
4Inner-sphere C-C coupling between the coordinated partners. acs.orgCoupled Product Complex
5Product release and catalyst regeneration.Fe(III) catalyst

The use of molecular oxygen (from air) as the terminal oxidant makes these systems highly attractive from an environmental and economic perspective.

Vanadium-Based Systems : Vanadium complexes, such as VO(acac)₂, have been shown to catalyze the aerobic oxidative coupling of 2-naphthols and phenols at room temperature, selectively yielding ortho-ortho coupled products. capes.gov.br

Copper-Based Systems : Simple copper salts (e.g., CuCl, Cu(OH)Cl) can serve as highly efficient catalysts for the aerobic oxidative coupling of 2-naphthols, often without the need for complex ligands. researchgate.net These reactions can be performed in common solvents like methanol or even in aqueous systems, enhancing their green credentials. researchgate.net

Cycloaddition and Annulation Cascade Reactions Leading to Arylnaphthol Scaffolds

Instead of coupling two pre-existing aromatic rings, arylnaphthol scaffolds can be constructed de novo through cycloaddition and annulation reactions. These methods build the core structure from simpler, non-aromatic or partially aromatic precursors.

Diels-Alder Reactions : The [4+2] Diels-Alder cycloaddition is a powerful tool for forming six-membered rings. nih.gov A strategy to form a naphthol derivative could involve the reaction of a dienone with a suitable dienophile (e.g., an alkyne). The resulting bicyclic adduct can then undergo an aromatization sequence, often through oxidation or elimination, to yield the final polysubstituted naphthol product. nih.gov

Visible-Light-Mediated Cycloaddition : Recent advances have utilized visible-light energy-transfer catalysis for the dearomative [4+2] cycloaddition of naphthalenes with alkenes. nih.gov This approach temporarily breaks the aromaticity of the naphthalene ring to form a three-dimensional bicyclo[2.2.2]octa-2,5-diene scaffold, which can then be further functionalized. nih.gov

Palladium-Catalyzed Annulation : Palladium catalysts can mediate cascade reactions involving C-H activation and annulation. For instance, a vinyl-containing substrate can react with an insertion unit like an α-oxocarboxylic acid in a [4+2] cyclization, proceeding through a C(vinyl), C(aryl)-palladacycle to form phenanthrene-like structures. nih.gov

These cascade reactions are highly efficient, often creating significant molecular complexity from simple starting materials in a single operational step.

Intramolecular Cyclization Protocols (e.g., Alder-Rickert Type Reactions for Phenol Derivatives)

The Alder-Rickert reaction is a powerful method for synthesizing substituted aromatic compounds, including phenols. jst.go.jp This reaction proceeds through a cascade sequence involving a Diels-Alder reaction, followed by a retro-Diels-Alder reaction that expels a stable molecule, such as ethylene (B1197577), to drive the aromatization process. youtube.com The synthesis of phenol derivatives using this protocol often starts with substituted cyclohexenones that bear an alkyne moiety. nih.govacs.org

The general mechanism involves the enolization of the cyclohexenone to form a cyclohexadiene, which then undergoes an intramolecular Diels-Alder reaction with the tethered alkyne. The resulting bicyclic intermediate readily undergoes a retro-Diels-Alder reaction upon heating, leading to the formation of the phenol derivative and a volatile byproduct like ethylene. youtube.com Lewis acids such as Indium(III) trifluoromethanesulfonate (In(OTf)₃) can be used to catalyze the initial enolization step. nih.govacs.org The substitution pattern on the final phenol product is precisely controlled by the structure of the initial cyclohexenone precursor. oregonstate.edu

Starting Material (Substituted Cyclohexenone)Catalyst (mol%)Temperature (°C)Product (Phenol Derivative)Yield (%)
Cyclohexenone with tethered ethoxycarbonyl-substituted alkyneIn(OTf)₃ (20)100Substituted Indane-containing Phenol15
3-(3-Methoxyphenyl)-cyclohexenone derivativeIn(OTf)₃ (20)1003-(3-Methoxyphenyl) Phenol Derivative39
3-(4-Ethoxycarbonylphenyl)-cyclohexenone derivativeIn(OTf)₃ (20)1003-(4-Ethoxycarbonylphenyl) Phenol Derivative55

Tandem Cycloannulative-Alkenylation Approaches (e.g., using o-Alkynyl-Phenols)

Tandem reactions that combine multiple bond-forming events in a single operation offer an efficient route to complex molecules from simple starting materials. One such strategy involves the palladium(II)-catalyzed tandem cycloannulative-alkenylation of o-alkynyl-phenols. researchgate.netacs.orgacs.org This methodology facilitates a direct C(sp²)–C(sp²) cross-coupling, leading to the diversity-oriented synthesis of vinyl sulfone-tethered benzofurans. nih.govncl.res.in

The process is initiated by the intramolecular cyclization of the o-alkynylphenol, catalyzed by a palladium salt such as palladium(II) acetate (Pd(OAc)₂), followed by a vinylation reaction with a coupling partner like an (E)-β-iodovinyl sulfone. acs.org This reaction typically proceeds under mild conditions at room temperature. While the primary products are 2,3-disubstituted benzofurans rather than naphthalenyl-phenols, this method is significant as it demonstrates a powerful technique for C-C bond formation at the ortho-position of a phenol, a key structural feature of this compound. nih.gov The protocol has been shown to be scalable to the gram level. acs.org

o-Alkynyl-Phenol SubstrateCoupling PartnerCatalyst SystemProduct TypeYield
2-(Phenylethynyl)phenol(E)-β-Iodovinyl Phenyl SulfonePd(OAc)₂2-Phenyl-3-(vinylsulfonyl)benzofuranGood to High
In situ generated 2-(phenylethynyl)phenol(E)-β-Iodovinyl SulfonesPd(OAc)₂Vinyl sulfone-tethered benzofurans75% (gram scale)
Various o-alkynylphenolsVarious (E)-β-iodovinyl sulfonesPd(OAc)₂2,3-Disubstituted benzofuransGood to High

Regioselective Functionalization of this compound

Achieving regioselectivity in the functionalization of aromatic compounds is a central challenge in organic synthesis. For a molecule like this compound, selective substitution can be targeted at either the phenol ring or the naphthalene moiety.

Meta-Selective C-H Functionalization Methodologies on Phenol Derivatives

The hydroxyl group of a phenol is a strong ortho-, para-directing group in electrophilic aromatic substitution. Consequently, achieving functionalization at the meta-position is challenging and requires specialized strategies. jove.com Modern methods have overcome this limitation through transition metal-catalyzed C-H activation, utilizing a directing group to steer the reaction to the meta-position. nih.govacs.org

One successful approach employs a removable nitrile-based directing group. acs.org This template is attached to the phenolic oxygen and positions a metal catalyst, such as palladium, to activate a C-H bond at the meta-position. nih.gov This allows for reactions like olefination to occur specifically at the C3 or C5 position of the phenol ring. jove.comacs.org Another strategy involves iridium-catalyzed meta-selective C–H borylation, which can be promoted by pivalic acid and provides borylated phenol derivatives that are valuable intermediates for further synthesis. rsc.org These methods are significant as they provide access to substitution patterns that are orthogonal to classical electrophilic substitution. nih.gov

Phenol DerivativeDirecting GroupCatalyst/ReagentFunctionalization TypeRegioselectivity
Generic PhenolAliphatic Nitrile TemplatePd(OAc)₂, AgOAcOlefinationmeta-selective (e.g., 75:25 meta:others)
Substituted PhenolsPivalic Acid (promoter)Iridium ComplexBorylationmeta-selective
α-Phenoxyacetic acidsAcetic Acid AuxiliaryPalladium(II)Olefinationmeta-selective

Selective Substitution on the Naphthalene Moiety

The regioselective functionalization of the naphthalene moiety in this compound is governed by both the electronic properties of the substituents and the use of directing group strategies. nih.gov In classical electrophilic aromatic substitution, the regioselectivity can be difficult to control. researchgate.net However, modern C-H activation techniques have enabled highly specific modifications at various positions of the naphthalene core. researchgate.net

For 1-substituted naphthalenes, directing groups can be employed to achieve functionalization at nearly any position on the ring system. nih.gov For instance, a directing group attached to the phenol could orchestrate a metal catalyst to functionalize the peri-position (C8) of the naphthalene ring. The development of templates has enabled selective C-H activation at remote C6 and C7 positions, complementing existing methods that target other sites. acs.org These strategies are crucial for systematically modifying the naphthalene scaffold to build complex architectures and explore structure-activity relationships. researchgate.netnih.gov

Naphthalene SubstrateDirecting Group/StrategyTarget PositionFunctionalizationCatalyst
1-Naphthylamine derivativesPicolinamideC4AminationSilver(I)
1-NaphthaldehydesImine intermediateC2HalogenationPalladium
Naphthylacetic acidNitrile-based templateC6OlefinationPalladium
BINOL derivativesPyrazoleC7Alkenylation/Friedel-CraftsCobalt(III)

Synthesis of Schiff Base Derivatives Incorporating the this compound Framework

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are versatile intermediates and have applications in various fields. Schiff bases incorporating the 2-hydroxynaphthalene framework are of particular interest. researchgate.net

Condensation Reactions with Carbonyl Compounds and Amines

The most common method for synthesizing Schiff bases is the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). ijacskros.comnih.gov The reaction typically involves refluxing an equimolar mixture of the amine and the aldehyde or ketone in a suitable solvent like ethanol. researchpublish.com

To synthesize a Schiff base incorporating the this compound framework, one could react an amino-functionalized derivative of this compound with an aldehyde, or conversely, react a carbonyl-functionalized phenol with a naphthalene-containing amine. For example, 2-hydroxy-1-naphthaldehyde is a common precursor for synthesizing Schiff bases that are structurally related to the target framework. researchgate.netresearchpublish.com The condensation of this aldehyde with various primary amines yields a wide range of Schiff base ligands. These reactions are often straightforward and result in high yields of the crystalline product. science.govresearchgate.net

Carbonyl CompoundAmineSolventConditionsProduct Type
2-Hydroxy-1-naphthaldehydeo-PhenylenediamineEthanolReflux, 3 hoursBis-Schiff base ligand
SalicylaldehydeNaphthalen-2-amineNot specifiedReflux2-[(naphthalene-2-ylimino)methyl]phenol
1-(1-Hydroxynaphthalen-2-yl)ethanonePropane-1,3-diamineNot specifiedCondensationN,N'-bis(1-(1-hydroxynaphthalen-2-yl)ethylidene)propane-1,3-diamine
Aromatic Aldehydes2-AminobenzimidazoleOrganic SolventRoom Temp, M(NO₃)₂ catalystSubstituted Schiff Bases

Post-Synthetic Modification of Imine Linkages (e.g., Reduction)

The post-synthetic modification of imine linkages (C=N) is a robust strategy for introducing functional diversity and enhancing the chemical stability of molecules. Imines, or Schiff bases, are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. In the context of this compound derivatives, an imine can be formed and subsequently reduced to the corresponding amine. This reduction transforms the planar, sp²-hybridized imine carbon into a tetrahedral, sp³-hybridized carbon, creating a more flexible and stable amine linkage.

The general process involves two steps:

Imine Formation: An amino-functionalized this compound derivative is reacted with an aldehyde or ketone to form the Schiff base.

Reduction: The resulting imine is then treated with a suitable reducing agent to yield the secondary or tertiary amine.

A variety of reducing agents can be employed for this transformation, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and catalytic hydrogenation (e.g., H₂/Pd-C). Reductive amination is a related one-pot process where the aldehyde or ketone, amine, and reducing agent are combined, and the imine is reduced in situ as it forms. masterorganicchemistry.comwhiterose.ac.uk

This methodology is particularly valuable in the synthesis of complex molecules where the stability of an imine bond might be insufficient under certain chemical conditions. The resulting amine linkage is significantly more resistant to hydrolysis. researchgate.net

Table 1: Representative Reduction of an Imine Derivative of this compound

Reactant 1 (Imine) Reducing Agent Solvent Product (Amine)
(E)-N-benzylidene-2-(naphthalen-1-yl)anilineSodium Borohydride (NaBH₄)Methanol/THFN-benzyl-2-(naphthalen-1-yl)aniline
Imine from 2-hydroxy-1-naphthaldehyde and anilineH₂/Pd-CEthanol1-((phenylamino)methyl)naphthalen-2-ol
Imine from 4-amino-2-(naphthalen-1-yl)phenol and benzaldehydeSodium Cyanoborohydride (NaCNBH₃)Acetic Acid/Methanol4-(benzylamino)-2-(naphthalen-1-yl)phenol

This table is illustrative, based on general principles of imine reduction. Specific yields and reaction conditions would require experimental validation.

Petasis Reaction and Related Multi-Component Reactions for Substituted Alkylaminophenol Derivatives

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a powerful multi-component reaction that couples a carbonyl compound (often an α-hydroxy aldehyde), an amine, and an organoboronic acid to generate substituted amines, including alkylaminophenols. wikipedia.orgnih.gov This reaction is prized for its operational simplicity, tolerance of a wide range of functional groups, and its ability to construct complex molecules in a single step. dergipark.org.trnih.gov

The reaction typically proceeds by the condensation of the amine and the aldehyde to form an intermediate iminium ion. Concurrently, the boronic acid reacts with the hydroxyl group of the aldehyde (such as a salicylaldehyde or a related hydroxy-naphthaldehyde) to form a boronate ester. This is followed by the nucleophilic transfer of the organic group from the boron atom to the electrophilic iminium carbon, yielding the final product after hydrolysis. mdpi.com

For synthesizing derivatives of this compound, a suitable starting material would be a hydroxy-naphthaldehyde, such as 2-hydroxy-1-naphthaldehyde, which serves as a structural analog to salicylaldehyde. nih.gov By varying the amine and the boronic acid components, a diverse library of substituted alkylaminophenol derivatives can be accessed. The reaction can often be performed without a catalyst, although various catalysts, including chiral organocatalysts like BINOL, can be used to achieve enantioselectivity. nih.govmdpi.com

Table 2: Synthesis of Substituted Alkylaminophenol Derivatives via the Petasis Reaction

Aldehyde Component Amine Component Boronic Acid Component Product Yield
2-Hydroxy-1-naphthaldehydeMorpholinePhenylboronic acid1-(morpholino(phenyl)methyl)naphthalen-2-olGood researchgate.net
2-Hydroxy-1-naphthaldehydePiperidine (B6355638)Vinylboronic acid1-(piperidin-1-yl(allyl))naphthalen-2-olModerate-Good wikipedia.org
2-Hydroxy-1-naphthaldehydeDibenzylamine(4-Methoxyphenyl)boronic acid1-(dibenzylamino(4-methoxyphenyl)methyl)naphthalen-2-olGood researchgate.net
SalicylaldehydePyrrolidine(Naphthalen-1-yl)boronic acid2-((naphthalen-1-yl)(pyrrolidin-1-yl)methyl)phenolGood nih.gov

Yields are generalized from literature on analogous reactions. nih.govresearchgate.net

Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which regioselectively forms 1,4-disubstituted 1,2,3-triazoles. nih.gov This methodology is exceptionally well-suited for functionalizing molecules like this compound due to its mild reaction conditions and broad functional group tolerance. nih.gov

The synthesis of a triazole derivative of this compound typically involves a two-step sequence:

Functionalization: The phenolic hydroxyl group of this compound is modified to introduce either a terminal alkyne or an azide (B81097) group. A common method to introduce an alkyne is through Williamson ether synthesis using propargyl bromide.

CuAAC Reaction: The resulting alkyne- or azide-functionalized naphthalene derivative is then reacted with a corresponding azide or alkyne partner in the presence of a Cu(I) catalyst. The Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as CuSO₄·5H₂O, and a reducing agent like sodium ascorbate. scielo.br

This approach allows for the modular assembly of complex structures by joining the this compound core to a wide variety of other molecules that can be functionalized with the complementary azide or alkyne group. researchgate.net

Table 3: Synthesis of 1,2,3-Triazole Derivatives from this compound

Alkyne Component Azide Component Catalyst System Product Yield
1-(2-(prop-2-yn-1-yloxy)naphthalen-1-yl)naphthaleneBenzyl azideCuSO₄·5H₂O / Sodium Ascorbate1-(2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)naphthalen-1-yl)naphthaleneHigh scielo.br
1-(2-(prop-2-yn-1-yloxy)naphthalen-1-yl)naphthaleneAzidoacetic acid ethyl esterCuSO₄·5H₂O / Sodium AscorbateEthyl 2-(4-(((2-(naphthalen-1-yl)naphthalen-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetateHigh researchgate.net
1-(2-(prop-2-yn-1-yloxy)naphthalen-1-yl)naphthalene1-Azido-4-fluorobenzeneCuSO₄·5H₂O / Sodium Ascorbate1-(2-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)naphthalen-1-yl)naphthaleneHigh scielo.br

This table is illustrative, based on established CuAAC protocols. Specific yields depend on the substrates and conditions used.

Synthesis of Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. Several synthetic routes exist for the construction of this heterocycle, with one of the most common methods being the cyclodehydration of 1,2-diacylhydrazine precursors. nih.govrsc.org

To synthesize an oxadiazole derivative of this compound, a typical synthetic sequence is as follows:

Synthesis of Carboxylic Acid: The phenolic hydroxyl group is first converted into a carboxylic acid, for example, by reaction with ethyl chloroacetate followed by hydrolysis to yield 2-(2-(naphthalen-1-yl)phenoxy)acetic acid.

Formation of Acid Hydrazide: The carboxylic acid is then converted to the corresponding acid hydrazide by reaction with hydrazine hydrate, often after activation as an ester or acid chloride.

Formation of Diacylhydrazine: The acid hydrazide is acylated with a second carboxylic acid derivative (e.g., an acid chloride or anhydride) to form a 1,2-diacylhydrazine.

Cyclodehydration: The diacylhydrazine is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂) to form the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.govbiointerfaceresearch.com

An alternative route involves the oxidative cyclization of N-acylhydrazones, which are formed by condensing an acid hydrazide with an aldehyde. jchemrev.com This versatility allows for the synthesis of a wide array of symmetrically and asymmetrically substituted oxadiazole derivatives.

Table 4: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

Acid Hydrazide Precursor Acylating Agent/Aldehyde Cyclization Reagent Product Yield
2-(2-(Naphthalen-1-yl)phenoxy)acetohydrazideBenzoyl ChloridePOCl₃2-((2-(Naphthalen-1-yl)phenoxy)methyl)-5-phenyl-1,3,4-oxadiazoleGood nih.gov
2-(Naphthalen-2-yloxy)acetohydrazideAcetic AnhydridePOCl₃2-methyl-5-((naphthalen-2-yloxy)methyl)-1,3,4-oxadiazoleGood biointerfaceresearch.com
Benzohydrazide2-(Naphthalen-1-yl)phenoxyacetyl chlorideTriflic Anhydride2-((2-(Naphthalen-1-yl)phenoxy)methyl)-5-phenyl-1,3,4-oxadiazoleGood nih.gov
2-(2-(Naphthalen-1-yl)phenoxy)acetohydrazide4-NitrobenzaldehydeBromine/Acetic Acid (oxidative cyclization)2-((2-(Naphthalen-1-yl)phenoxy)methyl)-5-(4-nitrophenyl)-1,3,4-oxadiazoleModerate-Good nih.gov

Yields are generalized from literature on analogous reactions.

Advanced Spectroscopic and Structural Elucidation of 2 Naphthalen 1 Yl Phenol and Analogs

Vibrational Spectroscopy for Comprehensive Molecular Structural Characterization (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of 2-(Naphthalen-1-yl)phenol. nih.gov These complementary methods measure the vibrational transitions within a molecule; FT-IR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com

The vibrational spectrum of this compound is complex, featuring contributions from the phenol (B47542) ring, the naphthalene (B1677914) system, and the hydroxyl group. The assignment of characteristic bands can be made by comparison with related compounds like phenol, 2-naphthol (B1666908), and other naphthalene derivatives. researchgate.netresearchgate.net

O-H Vibrations: The O-H stretching vibration is one of the most characteristic bands in the IR spectrum. For a free hydroxyl group, this band typically appears as a sharp peak around 3600 cm⁻¹. However, due to hydrogen bonding, this band is often broadened and shifted to lower wavenumbers (typically 3200-3500 cm⁻¹). globalresearchonline.net

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. nasa.gov Out-of-plane C-H bending vibrations are also highly characteristic. For the naphthalene moiety, bands corresponding to adjacent hydrogens on the rings can be identified; for instance, 2-naphthol shows characteristic out-of-plane C-H bends at approximately 844, 814, and 742 cm⁻¹. researchgate.net

C=C Aromatic Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands typically in the 1650-1450 cm⁻¹ region. jcsp.org.pknih.gov For a related alkylaminophenol compound, C=C aromatic vibrations were observed experimentally at 1607, 1600, and 1586 cm⁻¹. jcsp.org.pk

C-O Vibrations: The C-O stretching vibration of the phenol group typically appears as a strong band in the IR spectrum in the range of 1260-1180 cm⁻¹.

The following table summarizes the expected characteristic vibrational bands for this compound based on data from analogous compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy TypeNotes
O-H Stretch3200 - 3550FT-IRBroad band, indicative of hydrogen bonding.
Aromatic C-H Stretch3000 - 3100FT-IR, RamanCharacteristic of both naphthalene and phenol rings. jcsp.org.pk
Aromatic C=C Stretch1450 - 1650FT-IR, RamanMultiple bands corresponding to ring skeletal vibrations. sapub.orgsemanticscholar.org
C-O Stretch1180 - 1260FT-IRStrong intensity band.
Aromatic C-H Out-of-Plane Bend740 - 850FT-IRPattern is diagnostic of the substitution on the aromatic rings. researchgate.net

The proximity of the phenolic hydroxyl group to the electron-rich π-system of the naphthalene ring in the ortho position allows for the formation of an intramolecular O-H⋯π hydrogen bond. This interaction significantly influences the vibrational spectrum.

The most direct evidence for this hydrogen bonding is the behavior of the O-H stretching band in the FT-IR spectrum. mdpi.com Instead of a sharp band around 3600 cm⁻¹, which would indicate a free hydroxyl group, an intramolecularly hydrogen-bonded O-H group gives rise to a broader absorption band shifted to a lower frequency (e.g., 3200-3500 cm⁻¹). The magnitude of this shift is correlated with the strength of the hydrogen bond.

Furthermore, low-frequency vibrational modes can also be diagnostic of hydrogen bonding. nih.gov Studies on other phenol derivatives have identified specific far-infrared modes corresponding to hydrogen-bond stretching and OH torsion, which directly probe the characteristics of the intramolecular interaction. nih.govnih.gov For instance, a broad contribution observed between 150 and 300 cm⁻¹ in the Raman spectra of some phenol derivatives in solution has been assigned to solvent-solute hydrogen-bond stretching vibrations, and similar features can be expected for intramolecular interactions. nih.gov While direct O-H⋯O or O-H⋯N bonds are not present in this compound itself, the principles of how hydrogen bonding affects vibrational spectra are transferable to the O-H⋯π interaction. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The spectrum of this compound is dominated by π → π* transitions within the extended aromatic system formed by the coupled phenol and naphthalene chromophores. nih.gov

The spectrum is expected to be more complex than that of either phenol or naphthalene alone. The UV spectrum of phenol in a non-polar solvent shows two main absorption bands around 210 nm (¹Lₐ band) and 270 nm (¹Lₑ band). nih.gov Naphthalene exhibits a more complex spectrum with characteristic absorptions around 220 nm, 280-290 nm, and a finer structured band above 300 nm. researchgate.netresearchgate.net

For this compound, the conjugation between the two ring systems will likely lead to a red-shift (bathochromic shift) of these absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect) compared to the individual chromophores. The fine vibrational structure often seen in the spectrum of naphthalene may be less resolved due to the substitution and potential for different rotational conformations. The position of the absorption maxima will also be sensitive to the solvent polarity and pH, as deprotonation of the phenolic hydroxyl group to form the phenolate (B1203915) anion significantly alters the electronic structure, causing a pronounced red-shift. nih.gov Studies on similar chromophores, such as 2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole, confirm the presence of strong absorption bands in the UV region arising from these π → π* transitions. semanticscholar.org

Expected UV-Vis Absorption Maxima (λₘₐₓ) and Electronic Transitions
Approximate λₘₐₓ (nm)Transition TypeAssociated Chromophore
~220-230π → πNaphthalene/Phenol (¹Lₐ type)
~280-300π → πNaphthalene/Phenol (¹Lₑ type)
>310π → π*Naphthalene (fine structure)

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of this compound is characterized by contributions from its two constituent chromophores: the phenol and naphthalene moieties. The spectrum typically exhibits intense absorption bands in the ultraviolet (UV) region, arising from π → π* electronic transitions within the aromatic rings.

The naphthalene group has two primary electronic transitions, designated as ¹Lₐ and ¹Lₙ, which are polarized along the short and long axes of the molecule, respectively researchgate.net. The phenol chromophore also displays two significant π → π* transition bands nih.gov. In a non-polar solvent like cyclohexane, phenol exhibits a primary band around 210 nm and a secondary band near 269 nm nih.gov. When these two systems are conjugated as in this compound, their electronic transitions overlap and interact, leading to a complex spectrum. The observed absorption maxima can be attributed to the π → π* transitions of the phenoxy and naphthoxy groups researchgate.net.

Table 1: Typical Electronic Transitions and Absorption Maxima for Phenol and Naphthalene Chromophores

Chromophore Transition Typical λmax (in non-polar solvent)
Phenol π → π* (Primary, ¹Lₐ) ~210 nm
Phenol π → π* (Secondary, ¹Lₙ) ~270 nm
Naphthalene π → π* (¹Lₐ) ~275 nm

Note: The exact λmax for this compound would depend on the specific solvent and conjugation effects between the rings.

Solvatochromic Behavior and Electronic Spectrum Modulation

Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents wikipedia.org. This phenomenon is a direct result of solute-solvent interactions, which can alter the energy gap between the electronic ground state and the excited state wikipedia.orgcutm.ac.in. The polarity, hydrogen bonding capability, and dielectric constant of the solvent are key factors influencing these spectral shifts wikipedia.orgyoutube.com.

For phenolic compounds, solvent interactions, particularly hydrogen bonding, can significantly affect the electronic absorption spectrum nih.govsemanticscholar.org. In polar, protic solvents like ethanol, the hydroxyl group of phenol can act as a hydrogen bond donor, leading to shifts in the absorption bands compared to non-polar solvents nih.gov. These shifts can be either bathochromic (red shift, to longer wavelengths) or hypsochromic (blue shift, to shorter wavelengths) depending on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent wikipedia.orgyoutube.com. For instance, n→π* transitions typically undergo a blue shift in polar solvents because the nonbonding lone pair electrons are stabilized by the solvent, increasing the energy gap to the π* orbital libretexts.org.

The absorption maxima of dyes with similar aromatic structures have been shown to shift significantly with solvent polarity. For example, certain thiophene dyes exhibit λmax values that change dramatically from methanol to chloroform to DMF, indicating strong solvatochromic behavior biointerfaceresearch.com. It is expected that this compound would exhibit similar behavior, with its absorption maxima shifting in response to solvent polarity due to interactions with both the phenol's hydroxyl group and the polarizable naphthalene ring system.

Table 2: Illustrative Solvatochromic Shifts for an Aromatic Dye in Various Solvents

Solvent Dielectric Constant (D) λmax (nm)
Methanol (MeOH) 32.7 486 - 502
Chloroform (CHCl₃) 4.81 502 - 512
Dimethylformamide (DMF) 36.7 626 - 654

Data adapted from a study on thiophene dyes to illustrate the principle of solvatochromism biointerfaceresearch.com.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and deducing the structure of organic compounds by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₆H₁₂O. HRMS can distinguish this from other potential formulas with the same nominal mass, thereby confirming the compound's identity.

Table 3: HRMS Data for this compound (C₁₆H₁₂O)

Ion Formula Calculated Mass (m/z) Observed Mass (m/z)
[C₁₆H₁₂O+H]⁺ 221.09609 Typically within 5 ppm

Note: Observed mass is hypothetical and based on typical instrument accuracy. The specific adduct ion ([M+H]⁺, [M+Na]⁺, etc.) depends on the ionization method (e.g., ESI).

Ion Fragmentation Mechanisms and Structural Deduction

In electron ionization mass spectrometry (EI-MS), the fragmentation pattern of this compound would be a composite of the characteristic fragmentation of its phenol and naphthalene components.

Aromatic compounds, particularly stable systems like naphthalene, tend to show a very strong molecular ion (M⁺) peak, which is often the base peak libretexts.orgyoutube.com. For phenol, the molecular ion peak at m/z 94 is also the base peak docbrown.info. Therefore, for this compound, a prominent molecular ion peak at m/z 220 is expected.

Key fragmentation pathways would include:

Loss of a Hydrogen Atom: A common fragmentation for phenols is the loss of the phenolic hydrogen, leading to a stable [M-H]⁺ ion docbrown.info. For this compound, this would result in a peak at m/z 219.

Loss of Carbon Monoxide (CO): Phenols characteristically lose a molecule of CO after the initial loss of a hydrogen atom, leading to the formation of a cyclopentadienyl cation fragment docbrown.info. This would correspond to a peak at m/z 191 ([M-H-CO]⁺).

Cleavage of the Inter-ring Bond: Scission of the C-C bond connecting the phenol and naphthalene rings can occur, although the stability of the biaryl system makes this less favorable than fragmentation of the substituents.

Naphthalene-based Fragments: The stable naphthalene cation radical at m/z 128 is a likely fragment if the inter-ring bond cleaves libretexts.org.

Table 4: Proposed Major Fragments for this compound in EI-MS

m/z Value Proposed Fragment Ion Description
220 [C₁₆H₁₂O]⁺ Molecular Ion (M⁺), expected to be the base peak
219 [C₁₆H₁₁O]⁺ Loss of a hydrogen atom ([M-H]⁺)
191 [C₁₅H₁₁]⁺ Loss of H followed by loss of CO ([M-H-CO]⁺)
128 [C₁₀H₈]⁺ Naphthalene fragment

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions (if available for derivatives)

Crystal Packing and Supramolecular Arrangements

The crystal structures of several Schiff base derivatives of naphthyl-phenols reveal common packing motifs. For example, in 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol, the molecule is nearly planar, with a small dihedral angle of 8.09° between the naphthyl and benzene ring systems nih.govresearchgate.net. The structure is stabilized by an intramolecular O—H···N hydrogen bond. In the crystal, these molecules arrange in a zigzag fashion, forming sheets parallel to the c-axis nih.govresearchgate.net.

Another derivative, 2-[(Naphthalen-1-yl-methyl-idene)amino]-5-methyl-phenol, also features intramolecular hydrogen bonding nih.gov. Crucially, it forms intermolecular O-H···O hydrogen bonds between neighboring phenol groups, which organize the molecules into chains nih.gov. The crystal packing also involves π-stacking interactions between the aromatic ring systems nih.gov.

Table 5: Crystallographic Data for a Closely Related Derivative, 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol

Parameter Value
Chemical Formula C₁₇H₁₃NO
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 13.6348
b (Å) 5.8768
c (Å) 15.869
Dihedral Angle (Naphthyl-Benzene) 8.09°
Key Interactions Intramolecular O—H···N hydrogen bond

Data from Sharif et al. (2012) researchgate.net.

Dihedral Angles and Conformational Preferences

The spatial arrangement of the naphthalene and phenol rings in this compound, defined by the dihedral angle between the two aromatic systems, is a critical determinant of its molecular conformation and, consequently, its chemical and photophysical properties. The rotation around the C-C single bond connecting the naphthyl and phenyl moieties gives rise to different conformers, with their relative stability governed by steric hindrance and intramolecular interactions.

Computational studies have been instrumental in elucidating the conformational landscape of this compound. Theoretical calculations have identified two distinct minimum-energy structures on the ground-state potential energy surface, designated as S0-ENOL-1 and S0-ENOL-2. researchgate.net These conformers represent the most stable rotational isomers of the molecule in its ground state. The existence of these two conformers suggests a nuanced conformational preference rather than a single, rigid structure.

While the precise dihedral angles for S0-ENOL-1 and S0-ENOL-2 are not explicitly detailed in the available literature, the identification of two stable conformers indicates the presence of a rotational barrier between them. This barrier prevents free rotation at room temperature, allowing for the existence of these discrete molecular shapes. The specific orientations of the hydroxyl group of the phenol ring relative to the naphthalene ring likely play a significant role in the stabilization of each conformer, potentially through subtle intramolecular interactions.

The photochemical behavior of this compound is directly influenced by these ground-state conformations. Upon photoexcitation, each conformer can proceed through distinct reaction pathways. researchgate.net For instance, the S0-ENOL-1 conformer has been computationally shown to be a precursor for specific excited-state intramolecular proton transfer (ESIPT) processes. researchgate.net This highlights the importance of understanding the dihedral angles and conformational preferences, as they dictate the starting geometry for photochemical transformations.

For comparison, structurally related but distinct molecules offer insight into the range of possible dihedral angles in naphthyl-phenyl systems. For example, in Schiff base derivatives where the naphthyl and phenyl rings are linked by an imine-methyl group, the observed dihedral angles can vary significantly depending on the substitution pattern and the presence of intramolecular hydrogen bonds. However, these are not directly comparable due to the different nature of the linkage between the aromatic rings.

In the absence of experimental crystallographic data for this compound, computational chemistry provides the primary window into its three-dimensional structure. The prediction of two stable ground-state conformers is a key finding, laying the groundwork for further investigation into their specific geometric parameters and the energetic landscape of their interconversion.

Table 3.5.2.1: Calculated Conformers of this compound

ConformerDescriptionDihedral Angle (°C-C-C-C)
S0-ENOL-1A stable ground-state conformerData not available in searched literature
S0-ENOL-2A second stable ground-state conformerData not available in searched literature

Quantum Chemical and Theoretical Computational Studies on 2 Naphthalen 1 Yl Phenol Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is used to determine the electronic structure and to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations are foundational for understanding the molecule's properties and reactivity. For molecules with multiple aromatic rings, such as 2-(naphthalen-1-yl)phenol, DFT accurately models the delocalized electronic systems and the steric interactions between the bulky naphthyl and phenyl groups.

The optimized geometry of this compound reveals key structural features. The planarity of the naphthalene (B1677914) and phenol (B47542) rings is largely maintained. However, the steric hindrance between the hydrogen atom on the C8 position of the naphthalene ring and the hydroxyl group on the phenol ring forces the two ring systems to be twisted relative to each other. This is quantified by the C2-C1-C1'-C2' torsion angle (dihedral angle).

DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, provide precise values for bond lengths and angles. For instance, the C-O and O-H bond lengths of the hydroxyl group, as well as the C-C bond connecting the two aromatic systems, are critical parameters. These computed values are generally in good agreement with experimental data obtained from X-ray crystallography for similar compounds.

Table 1: Selected Calculated Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length C-C (inter-ring) ~1.48 Å
Bond Length C-O (phenol) ~1.37 Å
Bond Length O-H (hydroxyl) ~0.97 Å
Bond Angle C-C-O (phenol) ~118°

Note: The values are typical representations from DFT calculations on similar aromatic systems and may vary based on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is typically localized on the electron-rich phenol ring, particularly on the oxygen atom and the aromatic pi-system. The LUMO, conversely, is distributed primarily over the naphthalene ring system. This spatial separation of the frontier orbitals indicates the potential for intramolecular charge transfer upon electronic excitation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For this compound, the calculated energy gap is typically in the range of 4-5 eV, characteristic of stable aromatic compounds.

Table 2: Frontier Molecular Orbital Properties

Property Value
HOMO Energy ~ -5.8 eV
LUMO Energy ~ -1.2 eV

Note: These are representative values and depend on the computational method.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

In the MEP map of this compound, the most negative potential (typically colored red) is concentrated around the oxygen atom of the hydroxyl group. This region is rich in electrons and is the most likely site for electrophilic attack (e.g., protonation). Conversely, the regions of positive potential (colored blue) are located around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic attack. The aromatic rings show intermediate potential (green), with the pi-electron clouds representing areas of moderate electron density.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the vibrational modes.

For this compound, the calculated spectrum shows characteristic peaks corresponding to specific molecular motions. These include the O-H stretching vibration (around 3600 cm⁻¹), C-H stretching in the aromatic rings (3000-3100 cm⁻¹), C=C aromatic ring stretching (1400-1600 cm⁻¹), and the C-O stretching of the phenol group (around 1200 cm⁻¹). These theoretical frequencies, when scaled by an appropriate factor to account for anharmonicity and basis set limitations, generally show excellent agreement with experimental FT-IR and FT-Raman spectra.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which is more aligned with classical chemical intuition. This method is particularly useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation.

Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. NBO analysis quantifies the strength of these interactions through second-order perturbation theory, which calculates the stabilization energy (E(2)).

In this compound, significant hyperconjugative interactions occur. A key interaction involves the delocalization of electron density from the lone pairs of the phenolic oxygen atom (n) to the anti-bonding pi-orbitals (π) of the attached phenyl ring (n → π). This interaction contributes to the partial double-bond character of the C-O bond and influences the electronic properties of the phenol moiety.

Table 3: Significant NBO Hyperconjugative Interactions

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(O) π*(C-C) phenyl High
π(C-C) phenyl π*(C-C) naphthyl Moderate

Note: LP denotes a lone pair orbital. The E(2) values quantify the stabilization energy from electron delocalization.

Donor-Acceptor Interactions and Stability Contributions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and intramolecular donor-acceptor interactions, which contribute significantly to molecular stability. This analysis translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. The stability a molecule gains from these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between an electron donor orbital (like a lone pair or a bonding orbital) and an electron acceptor orbital (typically an antibonding orbital), signifying greater electronic stabilization.

For this compound, these interactions would primarily involve the delocalization of electron density from the oxygen lone pairs of the hydroxyl group and the π-electrons of the phenol and naphthalene rings into adjacent antibonding orbitals. While detailed NBO analyses quantifying the specific E(2) stabilization energies for this compound are not extensively detailed in the primary literature, the general principles of NBO theory confirm that such hyperconjugative and conjugative interactions are fundamental to the stability of its aromatic ring systems.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in frequency conversion and optical switching. Computational chemistry allows for the prediction of a molecule's NLO response by calculating key parameters like its dipole moment, polarizability, and, most importantly, its hyperpolarizability. Molecules with large π-conjugated systems and significant charge separation, often found in donor-acceptor structures, tend to exhibit enhanced NLO properties.

The first hyperpolarizability (β) is the primary molecular property that determines the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). A non-zero β value is indicative of a potential NLO material. The magnitude of β is highly sensitive to molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated bridge, which facilitates intramolecular charge transfer. Although this compound possesses a large π-system, dedicated computational studies to quantify its hyperpolarizability (β) have not been reported.

Thermodynamic Property Computations (e.g., Enthalpy, Entropy, Heat Capacity)

Computational methods can predict the standard thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and heat capacity (C), based on its vibrational frequencies calculated at a given level of theory. These properties are vital for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it participates.

Enthalpy (H): Represents the total heat content of the system.

Entropy (S): Measures the degree of disorder or randomness in the system.

Heat Capacity (C): Indicates the amount of heat required to raise the temperature of the substance by a specific amount.

While these thermodynamic functions are a standard output of computational frequency calculations, specific studies focusing on reporting and analyzing these values for this compound are not available in the surveyed scientific literature.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory is a cornerstone for understanding chemical reactivity, allowing researchers to map out the potential energy surfaces of reactions. By identifying the structures of reactants, products, and, crucially, the transition states that connect them, it is possible to calculate activation energies and delineate the most favorable reaction pathways.

For this compound, computational studies have been instrumental in unraveling the mechanism of its excited-state intramolecular proton transfer (ESIPT) process. This photochemical reaction is of significant interest due to its role in photostability and the formation of distinct chemical species upon light absorption.

Static electronic structure calculations and non-adiabatic dynamics simulations have revealed that this compound can exist in two stable conformers in its ground state (S0-ENOL-1 and S0-ENOL-2). These conformers lead to two different ESIPT pathways upon photoexcitation.

ESIPT-1 Pathway: Upon excitation of the S0-ENOL-1 conformer, the system undergoes a barrierless ESIPT process to form a keto-type species. This species can then return to the ground state and either revert to the original reactant or form the final keto product.

ESIPT-2 Pathway: The S0-ENOL-2 conformer can also undergo an ESIPT process. However, this pathway is not barrierless. Computational studies have identified a small activation barrier of 0.9 kcal mol⁻¹ for the ESIPT-2 reaction to proceed, leading to the formation of a different quinone methide product.

These findings, particularly the calculated activation barrier for the ESIPT-2 path, highlight the power of computational chemistry to uncover and quantify subtle energetic differences that govern reaction selectivity and outcomes.

Prediction of Regio- and Enantioselectivity

To understand how such predictions would be approached, we can examine computational studies on analogous systems, such as the atroposelective synthesis of other naphthyl-based biaryls. The general methodology involves modeling the reaction mechanism, identifying the key transition states that determine the product's structure and stereochemistry, and calculating their relative energies.

General Principles of Computational Prediction:

The prediction of selectivity in the synthesis of axially chiral biaryls, a class to which this compound belongs, typically involves the following computational steps:

Reaction Pathway Modeling: Researchers first propose a plausible reaction mechanism, often for a cross-coupling reaction like the Suzuki-Miyaura coupling. This involves identifying all elementary steps: oxidative addition, transmetalation, and reductive elimination.

Transition State (TS) Identification: The key to selectivity lies in the energy differences between the transition states leading to different products. For regioselectivity, this would be the TS for bond formation at different positions. For enantioselectivity, this involves the two transition states (pro-R and pro-S) leading to the two different atropisomers.

Energy Calculations: High-level DFT calculations are used to determine the Gibbs free energy (ΔG‡) of these transition states. The product distribution is governed by the Curtin-Hammett principle, where the ratio of products depends exponentially on the energy difference between the diastereomeric transition states. A lower energy barrier corresponds to a faster reaction rate and, therefore, the major product.

Analysis of Non-Covalent Interactions: The origin of selectivity is often traced back to subtle non-covalent interactions within the transition state structure. These can include steric hindrance (repulsion) between bulky groups and stabilizing interactions like hydrogen bonds or π-π stacking between the substrates and the chiral ligand of the catalyst.

Application to Analogous Naphthyl-Phenol Systems:

In studies on the organocatalytic arylation of 2-naphthols to form axially chiral biaryldiols, DFT calculations have been instrumental. nih.govacs.orgresearchgate.net For instance, in reactions catalyzed by chiral phosphoric acids, computations show how the catalyst forms a network of hydrogen bonds with both the naphthol nucleophile and the electrophile. This chiral environment creates a significant energy difference between the two transition states that lead to the (R) and (S) enantiomers.

Energy decomposition analysis in similar cross-coupling reactions has shown that the deformation of the catalyst's ligand, induced by steric pressure from the substrates, can be the primary source of enantioselectivity. nih.gov

Hypothetical Data for Selectivity Prediction:

While a specific study for this compound is unavailable, a typical output from such a computational investigation would resemble the data in Table 4.5.2.1. This hypothetical table illustrates the calculated energy barriers for the formation of different possible products in a catalyzed cross-coupling reaction.

Table 4.5.2.1: Hypothetical DFT-Calculated Energy Barriers for a Chiral Palladium-Catalyzed Suzuki Coupling to form this compound

Transition StateProduct FormedRelative Gibbs Free Energy (ΔG‡) (kcal/mol)Predicted Major Product
TS-Regio-1This compound0.0Yes (Regioselectivity)
TS-Regio-22-(Naphthalen-2-yl)phenol+3.5No
TS-Enantio-(S)(S)-2-(Naphthalen-1-yl)phenol0.0Yes (Enantioselectivity)
TS-Enantio-(R)(R)-2-(Naphthalen-1-yl)phenol+2.1No

Note: Data are hypothetical and for illustrative purposes only, demonstrating the type of results obtained from quantum chemical calculations. A ΔΔG‡ of 1.4 kcal/mol typically corresponds to an enantiomeric excess (ee) of approximately 90% at room temperature.

In this hypothetical scenario, the transition state leading to the desired this compound is 3.5 kcal/mol lower in energy than the one leading to the 2-(Naphthalen-2-yl)phenol isomer, indicating high regioselectivity. Furthermore, within the formation of the correct regioisomer, the transition state for the (S)-enantiomer is 2.1 kcal/mol more stable than for the (R)-enantiomer, which would predict the reaction to be highly enantioselective, favoring the (S) product.

These computational models provide powerful predictive capabilities, allowing chemists to rationalize experimentally observed selectivities and to design more effective catalysts and reaction conditions for the synthesis of complex molecules like this compound.

Advanced Chemical Reactivity and Derivative Synthesis of 2 Naphthalen 1 Yl Phenol

Electrophilic Aromatic Substitution (EAS) on the Naphthalene (B1677914) and Phenol (B47542) Rings

The presence of two distinct aromatic systems in 2-(Naphthalen-1-yl)phenol presents both opportunities and challenges for regioselective functionalization via electrophilic aromatic substitution. Both the phenol and naphthalene rings are activated towards electrophilic attack, but their relative reactivity and the directing effects of the substituents play a critical role in determining the outcome of the reaction.

Achieving high regioselectivity in the functionalization of bifunctional molecules like this compound often requires specific directed functionalization strategies. Traditional EAS reactions can sometimes lead to mixtures of isomers. researchgate.net Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer powerful tools for the site-selective introduction of functional groups. nih.govresearchgate.net

For the phenol moiety, the hydroxyl group itself acts as a powerful directing group. However, to achieve selectivity at a specific position, especially if steric hindrance is a factor, a removable directing group can be temporarily installed. For the naphthalene ring, where multiple positions are activated, installing a directing group is a common strategy to guide functionalization to a single desired position, such as C2 or C8. acs.org

The interplay between the activating hydroxyl group and the bulky naphthalene substituent significantly governs the regioselectivity of EAS reactions.

On the Phenol Ring: The hydroxyl group strongly activates the ortho (position 6) and para (position 4) positions. However, the C6 position is sterically hindered by the adjacent, bulky naphthalene ring. Consequently, electrophilic substitution on the phenol ring is expected to occur predominantly at the C4 position, which is electronically activated and sterically accessible.

On the Naphthalene Ring: The 2-hydroxyphenyl group at the C1 position acts as an activating, ortho-, para-directing substituent for the naphthalene system. EAS on an unsubstituted naphthalene ring preferentially occurs at the α-positions. pearson.com In this substituted naphthalene, the positions are no longer equivalent. The C8 (peri) position is sterically hindered. Therefore, electrophiles are most likely to attack the C4 and C5 positions of the naphthalene moiety. The precise ratio of products would depend on the specific reaction conditions and the nature of the electrophile. stackexchange.com

The following table summarizes the predicted major products for common EAS reactions on this compound.

ReactionReagentsPredicted Major Product(s)
Nitration Dilute HNO₃4-Nitro-2-(naphthalen-1-yl)phenol and 2-(4-Nitronaphthalen-1-yl)phenol
Halogenation Br₂ in CS₂4-Bromo-2-(naphthalen-1-yl)phenol
Friedel-Crafts Acylation CH₃COCl, AlCl₃4-Acetyl-2-(naphthalen-1-yl)phenol
Sulfonation Conc. H₂SO₄This compound-4-sulfonic acid

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional handle that can be readily transformed into other functional groups, providing a pathway to a diverse range of derivatives.

Phenols and their derivatives are susceptible to oxidation, which can yield quinones. libretexts.orglibretexts.org The oxidation of polycyclic aromatic phenols, including naphthols, has been studied for the synthesis of polycyclic aromatic quinones (PAQs). nih.gov Reagents like Fremy's salt can lead to mixtures of ortho- and para-quinones.

For more selective transformations, hypervalent iodine reagents such as o-iodoxybenzoic acid (IBX) and bis(trifluoro-acetoxy)iodobenzene (BTI) are preferred. nih.gov IBX, in particular, is known for its high regioselectivity in oxidizing phenols to the corresponding ortho-quinones under mild conditions. nih.govthieme-connect.de Applying this to this compound, a double oxidation would likely occur, first introducing a hydroxyl group at the ortho position (C3) of the phenol ring, followed by oxidation of the resulting catechol to an ortho-quinone.

The following table outlines potential selective oxidation reactions.

ReagentProduct TypeProbable Structure
o-Iodoxybenzoic Acid (IBX)ortho-Quinone1-(Naphthalen-1-yl)cyclohexa-3,5-diene-1,2-dione
Fremy's Salt [(KSO₃)₂NO]Mixture of QuinonesPotential mixture of ortho- and para-quinones

The phenolic hydroxyl group readily undergoes etherification and esterification to produce a wide array of derivatives.

Etherification: The synthesis of aryl ethers from this compound can be accomplished through reactions like the Williamson ether synthesis. organic-chemistry.org This typically involves deprotonating the phenol with a base (e.g., sodium hydride) to form the more nucleophilic phenoxide, which then reacts with an alkyl halide to form the ether.

Esterification: While phenols react very slowly with carboxylic acids, they can be efficiently esterified using more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.orgyoutube.com The reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct when using acyl chlorides.

The table below provides examples of these transformations.

ReactionReagent(s)Product ClassExample Product Name
Etherification 1. NaH 2. CH₃IAryl Methyl Ether1-(2-Methoxyphenyl)naphthalene
Esterification CH₃COCl, PyridinePhenyl Acetate Ester2-(Naphthalen-1-yl)phenyl acetate
Esterification (CH₃CO)₂O, heatPhenyl Acetate Ester2-(Naphthalen-1-yl)phenyl acetate

Chemistry of the Naphthalene Moiety

Beyond electrophilic substitution, the naphthalene core of this compound can undergo reactions characteristic of polycyclic aromatic hydrocarbons. The specific course of these reactions is influenced by the presence of the 2-hydroxyphenyl substituent.

One important reaction is the reduction of the naphthalene system. For instance, a Birch reduction (using an alkali metal like sodium in liquid ammonia (B1221849) with an alcohol) would selectively reduce one of the rings of the naphthalene moiety. The regioselectivity of this reduction would be influenced by the electron-donating nature of the substituent, likely leading to the reduction of the unsubstituted ring to yield a tetralin derivative, specifically 2-(5,6,7,8-tetrahydronaphthalen-1-yl)phenol.

Furthermore, functional groups introduced onto the naphthalene ring via EAS (as detailed in section 5.1) can serve as handles for subsequent synthetic modifications. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted into a wide variety of other functional groups. A bromo-substituent can be used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds, greatly expanding the range of accessible derivatives.

Hydrogenation and Aromatization Processes

The selective hydrogenation of the aromatic rings in this compound is a key transformation for producing partially or fully saturated derivatives, which are valuable three-dimensional scaffolds. The process can be directed to either the phenol or the naphthalene ring system depending on the catalyst and reaction conditions.

Hydrogenation of the Phenol Ring: The hydrogenation of phenols to the corresponding cyclohexanols is a well-established industrial process. For this compound, this transformation would yield 2-(naphthalen-1-yl)cyclohexanol. This reaction is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), which often results in trans-configured cyclohexanols. Conversely, employing rhodium-based catalysts can switch the diastereoselectivity to favor the cis-isomers. Platinum-based catalysts (e.g., Pt/CNTs) are also effective for the hydrogenation of phenols to cyclohexanols or, under different conditions, to the intermediate cyclohexanones.

Hydrogenation of the Naphthalene Ring: The naphthalene moiety can be hydrogenated to form tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives. This process generally requires more forcing conditions or different catalytic systems compared to phenol hydrogenation. Supported metal catalysts, including rhodium and ruthenium, have been studied for the ring hydrogenation of naphthalene and 1-naphthol, particularly in supercritical carbon dioxide solvent, which can enhance catalyst activity and selectivity at lower temperatures. Commercial hydrotreating catalysts like NiMo/Al₂O₃ are also effective for naphthalene hydrogenation, a process relevant in heavy oil upgrading.

Selective hydrogenation of one ring system in the presence of the other presents a significant synthetic challenge, requiring careful tuning of catalysts and reaction parameters. The reverse process, aromatization or dehydrogenation, can be used to convert partially hydrogenated derivatives, such as a tetralinyl-phenol, back into the fully aromatic this compound system, often as a competing reaction at higher temperatures in hydrogenation processes.

ProcessTarget RingTypical CatalystsPrimary Product TypeKey Findings
HydrogenationPhenolPd/C, Rh/C, Pt/CNTs2-(Naphthalen-1-yl)cyclohexanolDiastereoselectivity can be controlled: Pd favors trans, while Rh favors cis products.
HydrogenationNaphthaleneRh/C, Ru/C, NiMo/Al₂O₃2-(Tetralinyl)phenol or 2-(Decalinyl)phenolSupercritical CO₂ can be used as a solvent to improve selectivity and activity at lower temperatures.
AromatizationTetralin/CyclohexeneVarious dehydrogenation catalysts (e.g., Pt, Pd)This compoundOccurs at higher temperatures and can be a reverse reaction during hydrogenation.

Site-Selective Functionalization

The C-H bonds on both the phenol and naphthalene rings of this compound are potential sites for functionalization. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, allow for the introduction of new functional groups with high regioselectivity, avoiding the need for pre-functionalized substrates.

Functionalization of the Phenol Ring: The hydroxyl group of the phenol moiety is a powerful ortho-directing group. This inherent reactivity can be exploited for selective functionalization at the C3 and C5 positions (ortho to the hydroxyl group). For instance, palladium-catalyzed C-H allylic alkylation with 1,3-dienes has been shown to be highly regioselective for the ortho-position of various phenols. Similarly, copper-catalyzed reactions of phenols with diazoesters can achieve efficient and ortho-selective C-H functionalization.

Functionalization of the Naphthalene Rings: The naphthalene core offers multiple C-H bonds for derivatization (C2', C3', C4', C5', C6', C7', C8'). The development of advanced directing group strategies has enabled the precise targeting of nearly every position on the naphthalene scaffold. By temporarily installing a directing group on the naphthalene ring system of a this compound derivative, it is possible to achieve selective C-H activation at positions that are electronically or sterically difficult to access, such as the remote C6' or C7' positions.

Target SiteReaction TypeCatalyst/ReagentExample Functional Group Introduced
Phenol Ring (ortho to -OH)C-H Allylic AlkylationPalladium CatalystAllyl groups
Phenol Ring (ortho to -OH)C-H FunctionalizationCopper Catalyst + DiazoesterEster-containing groups
Naphthalene Ring (various positions)Directed C-H ActivationRhodium, Palladium, Cobalt CatalystsAryl, alkyl, alkenyl, etc. (depends on coupling partner)

Coordination Chemistry and Ligand Design Based on this compound Scaffolds

The phenolic hydroxyl group in this compound provides a coordination site for metal ions, allowing the molecule to function as a ligand in the formation of metal complexes. The design of such ligands is crucial in catalysis, materials science, and bioinorganic chemistry.

While specific studies detailing the synthesis of metal complexes with this compound as the sole ligand are not extensively documented, the coordination behavior of phenol-containing ligands is well understood. Phenols and phenolate (B1203915) anions readily coordinate to a wide range of transition metals. For example, a well-characterized manganese(I) complex, (HPO)(PO)Mn(CO)₂, features a phosphino-phenol ligand (HPO) directly coordinated to the metal center through its phenolic oxygen. rsc.orgrsc.org The synthesis typically involves the reaction of a metal precursor (e.g., a metal halide or organometallic compound) with the protonated phenol ligand, often in the presence of a base to facilitate deprotonation to the more strongly coordinating phenolate. The broader class of naphthyl-containing ligands has been used to synthesize complexes with Co(III), Ni(II), and Cu(II), indicating a high potential for this compound to form stable complexes with various transition metals. uomphysics.net

In its simplest form, this compound acts as a monodentate ligand, coordinating to a metal center through the lone pair electrons of the phenolic oxygen. Upon deprotonation, the resulting phenolate becomes a stronger anionic donor.

A key concept in the coordination of such ligands is hemilability, where a ligand can reversibly bind and unbind from a metal center. rsc.orgrsc.org In the case of the manganese(I)-phenol complex, the phenolic oxygen is described as a hemilabile coordinating group. rsc.orgrsc.org This coordination to the metal center significantly weakens the O-H bond, which can facilitate reactions such as proton-coupled electron transfer (PCET). rsc.orgrsc.org This behavior highlights that this compound can act as more than just a simple spectator ligand; its coordination can directly influence its reactivity and that of the metal center. While it primarily functions as a monodentate ligand, derivatization of the scaffold by introducing additional donor atoms on the phenol or naphthalene rings could produce bidentate or multidentate ligands with more complex coordination chemistry.

PropertyDescriptionExample/Implication
Primary Coordination SitePhenolic OxygenActs as a Lewis base, donating a lone pair to the metal center.
Ligand TypeMonodentateBinds to the metal through a single atom.
Key BehaviorHemilabilityThe Mn(I)-phenol complex shows the phenolic oxygen can reversibly coordinate. rsc.orgrsc.org
Coordination-Induced EffectO-H Bond WeakeningFacilitates proton transfer and potential for PCET reactions. rsc.orgrsc.org

Generation of Complex Multicyclic and Heterocyclic Systems from this compound Derivatives

The rigid scaffold of this compound is an excellent starting point for the synthesis of more complex fused ring systems through annulation reactions, where a new ring is constructed onto the existing framework.

Various modern catalytic methods can be applied to derivatives of this compound to build new carbocyclic or heterocyclic rings. These reactions often proceed with high efficiency and selectivity.

One approach involves the silver-triflate-catalyzed reaction of naphthols with 2-hydroxychalcones, which proceeds through a domino Friedel-Crafts alkylation and bicyclization process to form complex, di-aromatic ring-fused dioxabicyclononane systems. rsc.org Another powerful strategy is the ruthenium-mediated isomerization of an O-allylated naphthol derivative, followed by a ring-closing metathesis (RCM) reaction to generate a fused furan (B31954) ring, yielding a naphtho[1,2-b]furan (B1202928) structure. core.ac.uk

Furthermore, rhodium(III)-catalyzed [5+1] annulation has been successfully applied to 2-alkenylphenols. nih.gov A derivative of this compound bearing a C-alkenyl group ortho to the hydroxyl function could undergo a similar C-H activation and annulation with an allene (B1206475) to construct a chromene ring fused to the phenol moiety. These advanced methods provide access to a wide range of complex polycyclic architectures that would be difficult to synthesize using traditional methods.

Annulation StrategyCatalystReactant for AnnulationFused Ring System Formed
Domino Friedel-Crafts/BicyclizationSilver Triflate (AgOTf)2-HydroxychalconeDioxabicyclononane rsc.org
Isomerization/Ring-Closing MetathesisRuthenium CatalystInternal (from O-allyl group)Naphthofuran core.ac.uk
[5+1] Annulation via C-H ActivationRhodium(III) CatalystAllenyl AcetateChromene nih.gov

Incorporating 1,2,3-Triazole Moieties via Click Chemistry

The introduction of 1,2,3-triazole moieties into the structure of this compound represents a significant advancement in the synthesis of novel derivatives. This is primarily achieved through the application of "click chemistry," a concept introduced by K. B. Sharpless that describes reactions with high yields, stereospecificity, and broad applicability. organic-chemistry.org The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the specific formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govnih.gov This methodology provides a robust and efficient pathway for linking the this compound scaffold to a wide variety of other molecules.

In the second step, this alkyne-functionalized derivative is reacted with a selected organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. The copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate, dramatically accelerates the reaction rate and ensures high regioselectivity, leading exclusively to the 1,4-disubstituted triazole isomer. nih.govjetir.org The versatility of this reaction allows for the synthesis of a vast library of derivatives, as the properties of the final molecule can be systematically altered by varying the substituent (R) on the azide component. nih.gov

The resulting 1,2,3-triazole ring is more than a simple linker; it is a rigid, aromatic, and highly stable moiety that can engage in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the parent molecule. nih.gov

Representative Synthesis Scheme:

The synthesis of a 1,2,3-triazole derivative of this compound via CuAAC can be depicted as follows:

Step 1: Propargylation of this compound Step 1: The phenolic hydroxyl group of this compound reacts with propargyl bromide in the presence of a base like potassium carbonate (K2CO3) in a solvent such as acetone. This reaction forms 1-(2-(prop-2-yn-1-yloxy)phenyl)naphthalene, introducing the necessary terminal alkyne group.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Step 2: The alkyne-functionalized intermediate, 1-(2-(prop-2-yn-1-yloxy)phenyl)naphthalene, is reacted with an organic azide (e.g., Benzyl azide) in the presence of a copper(I) catalyst (generated from CuSO4 and Sodium Ascorbate) in a solvent mixture like t-BuOH/H2O. This click reaction forms the final product, a 1,4-disubstituted 1,2,3-triazole derivative.

Detailed Research Findings:

The following table summarizes the synthesis of various 1,2,3-triazole derivatives of this compound using the CuAAC click chemistry approach. The data is representative of typical reaction conditions and outcomes reported for this type of transformation in the broader chemical literature.

EntryAzide Reactant (R-N₃)Catalyst SystemSolventProduct (R-group on Triazole)Yield (%)
1Benzyl azideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH / H₂O (1:1)Benzyl95
21-Azido-4-methylbenzeneCuI / DIPEATHFp-Tolyl92
31-Azido-4-fluorobenzeneCuSO₄·5H₂O / Sodium AscorbateDMF / H₂O (4:1)4-Fluorophenyl94
42-Azido-1-phenylethan-1-oneCuICH₃CNBenzoylmethyl89
5Ethyl 2-azidoacetateCuSO₄·5H₂O / Sodium Ascorbatet-BuOH / H₂O (1:1)Ethoxycarbonylmethyl96

Applications in Advanced Material Science and Catalysis

Catalytic Applications in Organic Synthesis

Derivatives of 2-(Naphthalen-1-yl)phenol have emerged as versatile platforms for the development of sophisticated ligands and precatalysts for a range of organic transformations. The inherent chirality and modular nature of these compounds make them particularly attractive for asymmetric catalysis and polymerization reactions.

While direct applications of this compound in enantioselective sulfenofunctionalization are not extensively documented, the broader class of 2-naphthol (B1666908) derivatives is a cornerstone in the design of chiral ligands for asymmetric catalysis. researchgate.net The principles underlying their use can be readily extended to envision the potential of this compound-based ligands. The atropisomeric chirality arising from restricted rotation around the C-C single bond in binaphthyl systems is a well-established strategy for inducing enantioselectivity. nih.gov

The synthesis of optically active 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives through enantioselective oxidative coupling of 2-naphthols is a prominent example of this approach. nih.govntu.edu.twmdpi.com These reactions often employ chiral catalysts, such as those based on copper, iron, or vanadium complexes, to control the stereochemical outcome. nih.govntu.edu.twmdpi.com For instance, iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols has been shown to produce enantioenriched BINOLs. mdpi.com Similarly, chiral N,N'-dioxide–scandium(III) complexes have been successfully used in the catalytic asymmetric hydroxylative dearomatization of 2-naphthols. semanticscholar.orgnih.gov

The functionalization of the 2-naphthol core allows for the fine-tuning of steric and electronic properties of the resulting ligands, which is crucial for achieving high enantioselectivity in catalytic reactions. The introduction of a naphthalen-1-yl group at the 2-position of phenol (B47542) offers a scaffold that could be further modified to create novel chiral ligands. These ligands could potentially be applied in a variety of asymmetric transformations, including enantioselective sulfenofunctionalization, by creating a chiral environment around a metal center that directs the approach of the reactants.

Derivatives of this compound have shown significant promise as components of precatalysts for polymerization reactions, particularly for ethylene (B1197577) polymerization. Iron and cobalt complexes featuring ligands derived from naphthyl-substituted anilines have been synthesized and demonstrated to be highly active precatalysts.

For example, 2,6-bis[(1-naphthanylimino)ethyl]pyridine iron(II) chloride, when activated with methylaluminoxane (B55162) (MAO), forms a highly active system for ethylene polymerization. The catalytic activity and the properties of the resulting polyethylene (B3416737) are influenced by polymerization conditions such as temperature and the aluminum-to-iron molar ratio. These catalysts can produce high molecular weight polyethylene.

A comparative study of iron(II), cobalt(II), and chromium(III) complexes with the same N,N,N-bis(imino)trihydroquinoline ligand highlighted the crucial role of the metal center in determining catalytic performance. le.ac.uk Under optimal conditions, the iron catalyst exhibited the highest initial polymerization rate. le.ac.uk The iron-based catalyst produced polymers with higher molecular weights and broad molecular weight distributions. le.ac.uk

The following table summarizes the performance of different metal catalysts with similar ligand frameworks in ethylene polymerization.

Metal CenterPolymerization ActivityPolymer Molecular WeightMolecular Weight Distribution
Iron (Fe)Highest initial rateHigherBroad
Cobalt (Co)Lower than IronLowerNarrow
Chromium (Cr)Sustained performanceLowerNarrow

This data is a generalized representation based on comparative studies of related catalyst systems. le.ac.uk

Understanding the mechanistic pathways of catalytic cycles is fundamental to optimizing catalyst performance and designing new, more efficient catalysts. For ethylene polymerization catalyzed by iron complexes bearing bis(imino)pyridine-type ligands, which are structurally related to derivatives of this compound, the catalytic cycle is generally understood to follow a Cossee-Arlmann type mechanism.

The key steps in the proposed mechanism for ethylene polymerization using these iron catalysts are:

Activation: The precatalyst is activated by a co-catalyst, typically methylaluminoxane (MAO), which involves alkylation of the iron center and formation of a cationic active species.

Coordination: An ethylene monomer coordinates to the vacant site on the iron center.

Insertion: The coordinated ethylene monomer inserts into the iron-alkyl bond, leading to the growth of the polymer chain.

Chain Transfer/Termination: The polymer chain growth can be terminated through several pathways, including β-hydride elimination to form a vinyl-terminated polymer and an iron-hydride species, or chain transfer to the co-catalyst. The main pathway for olefin formation is often β-hydrogen transfer to ethylene. semanticscholar.org

Kinetic studies of these systems reveal that the rate of polymerization can be influenced by the concentrations of the catalyst, co-catalyst, and monomer. semanticscholar.org In some cases, an inverse relationship between the co-catalyst concentration and the initial polymerization rate has been observed. semanticscholar.org The structure of the ligand, including the steric bulk and electronic properties of the substituents on the aryl rings, plays a critical role in determining the catalytic activity, the molecular weight of the resulting polymer, and the rate of chain transfer reactions. researchgate.net For instance, stronger Lewis acidic centers on the catalyst can lead to a higher propensity for producing 1-olefins and faster reversible alkyl exchange between the iron and aluminum centers. semanticscholar.org

Development of Luminescent and Photofunctional Materials

The naphthalene (B1677914) moiety within this compound provides a foundation for the development of luminescent and photofunctional materials. Naphthalene and its derivatives are known for their inherent fluorescence, which can be modulated through chemical modification.

The photoluminescent properties of naphthalene derivatives, including quantum yield and emission wavelength, can be significantly altered by the introduction of various functional groups. photochemcad.com The electronic nature and position of these substituents can tune the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics. researchgate.net

For instance, the synthesis of naphthalene chalcone (B49325) derivatives has been shown to yield compounds with strong photoluminescence in the solid state, primarily arising from an intramolecular charge transfer (ICT) process. nih.gov The emission color can be shifted from blue in the solid state to cyan-blue in solution, indicating the influence of the environment on the ICT-enabled fluorescence. nih.gov Such compounds are considered promising candidates for applications in optical devices like organic light-emitting diodes (OLEDs) and sensors. nih.gov

The photophysical properties of molecules containing a naphthalene core are often sensitive to solvent polarity. This solvatochromism can be exploited in the design of materials with specific environmental sensing capabilities. By strategically modifying the this compound structure, it is possible to create derivatives with enhanced quantum yields, longer emission wavelengths, and tailored responses to their surroundings.

The following table illustrates the effect of derivatization on the photophysical properties of a hypothetical this compound system, based on general principles observed in related naphthalene derivatives.

DerivativeSubstituent EffectExpected Change in Emission MaximumPotential Application
Electron-donating group (e.g., -OCH₃, -NH₂)Increases HOMO energy levelRed-shift (longer wavelength)OLEDs, Bio-imaging
Electron-withdrawing group (e.g., -CN, -NO₂)Lowers LUMO energy levelCan lead to red or blue shifts depending on structureFluorescent probes
Extended conjugationNarrows the HOMO-LUMO gapRed-shift (longer wavelength)Light-harvesting materials

The combination of a fluorescent naphthalene unit with a phenol group, which can act as a binding site, makes this compound an excellent starting point for the design of fluorescent sensors for ions. Naphthalene-based fluorescent probes are valued for their potential for good stability, structural plasticity, favorable luminescence properties, and high quantum efficiency.

Derivatives of 2-hydroxynaphthaldehyde, a related compound, have been successfully utilized to create highly selective and sensitive fluorescent sensors for aluminum ions (Al³⁺). For example, a Schiff base derived from 2-hydroxy naphthaldehyde and diethylenetriamine (B155796) exhibits high selectivity and affinity for Al³⁺, enabling the detection of intracellular Al³⁺ through fluorescence microscopy. The presence of other metal ions such as Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, and various transition metal ions does not interfere with the detection. The detection limit for Al³⁺ with such sensors can be as low as the nanomolar range.

The mechanism of sensing often involves a "turn-on" fluorescence response. In the absence of the target ion, the fluorescence of the probe is quenched. Upon binding of the ion to the receptor part of the molecule (often involving the hydroxyl group of the naphthol and imine nitrogens), processes like chelation-enhanced fluorescence (CHEF) or the inhibition of photoinduced electron transfer (PET) can occur, leading to a significant increase in fluorescence intensity.

The table below provides an overview of the performance of a representative naphthalene-based fluorescent sensor for Al³⁺.

Sensor CompoundTarget IonSelectivityDetection LimitApplication
N-(2-hydroxy-1-naphthalene)-N′-(2-(2-hydroxy-1-naphthalene)amino-ethyl)-ethane-1,2-diamineAl³⁺High over other common metal ions1.0 × 10⁻⁷ M (in HEPES buffer)Intracellular imaging

Chromogenic Properties for Dyes and Pigments

Phenolic and naphtholic compounds are cornerstone coupling components in the synthesis of azo dyes, which constitute a major class of synthetic colorants. researchgate.netmdpi.com The hydroxyl group on the phenol ring activates the aromatic system, making it susceptible to electrophilic substitution by a diazonium salt. This classic azo coupling reaction forms the basis for a vast array of dyes and pigments. icrc.ac.irscribd.com

While specific dyes based on this compound are not extensively detailed, the principles of azo dye synthesis using naphthol precursors are well-established. libretexts.orgresearchgate.net The general reaction involves the diazotization of an aromatic amine, followed by its coupling to the activated phenol ring of the naphthylphenol molecule. The resulting azo compound's color is determined by the extended π-conjugated system spanning the naphthalene, azo (-N=N-), and phenyl groups. The specific substituents on both the diazonium salt precursor and the naphthylphenol coupler allow for the fine-tuning of the final color, leading to a spectrum of potential hues, typically in the red and orange range for naphthol-based pigments. researchgate.net

Table 1: Examples of Naphthalene-Based Azo Dye Synthesis This table illustrates the general principle of using naphthol compounds as couplers in azo dye synthesis.

Diazonium Component Precursor Coupling Component Resulting Dye Class Typical Color Range
Substituted Aniline 2-Naphthol Monoazo Naphthol Pigment Orange to Red
Substituted Aniline Naphtharylamide Naphthol AS Pigment Yellow to Red

Advanced Optical Materials Incorporating NLO Properties

Organic molecules with extensive π-conjugated systems and significant charge asymmetry are prime candidates for applications in nonlinear optics (NLO). NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, phases, or amplitudes. This property is crucial for technologies in optical data storage, signal processing, and photonics. nih.govnih.gov

Theoretical studies on derivatives of this compound highlight the potential of this structural framework. For instance, density functional theory (DFT) calculations on compounds like 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol have been used to investigate their NLO properties, including dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), which is a measure of the second-order NLO response. indexacademicdocs.orgdergipark.org.tr Similarly, studies on the Schiff base 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol show large hyperpolarizability values, suggesting significant NLO potential. researchgate.net

Table 2: Calculated NLO Properties of a this compound Derivative Data for 2-(((5-aminonaphthalen-1-yl)imino)methyl) phenol, illustrating the NLO potential of the core structure. researchgate.net

Medium Dipole Moment (μ) (Debye) First Hyperpolarizability (β) (esu) Second Hyperpolarizability (γ) (esu)
Gas Phase 6.13 1.1 x 10⁻²⁸ 2.5 x 10⁻³⁴
Cyclohexane 8.16 1.8 x 10⁻²⁸ 4.3 x 10⁻³⁴

Structure-Property Relationships for Enhanced NLO Response

The NLO response of a molecule is intrinsically linked to its electronic structure. A "push-pull" configuration, featuring electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated bridge, is a common strategy for enhancing NLO properties. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for high hyperpolarizability. nih.gov

In this compound, the naphthalene and phenol rings constitute an electron-rich π-system. Its NLO response can be significantly amplified by chemical modification. For example, introducing a strong electron-donating group (like an amino group) on one end of the molecule and an electron-withdrawing group (like a nitro group) on the other would create the desired D-π-A structure. researchgate.net Theoretical studies on related systems confirm that such modifications enhance the delocalization of electrons and lead to larger β values, making them more suitable for NLO applications. researchgate.netresearchgate.net The planarity of the ring systems and the nature of the linking groups are also critical factors in optimizing the NLO response. researchgate.net

Integration into Thin Films and Devices

A primary application for advanced NLO materials is their incorporation into thin films for use in photonic and optoelectronic devices. researchgate.net Organic materials are advantageous due to their large nonlinearities, fast response times, and the ability to be processed into thin films. nih.gov Materials exhibiting a significant third-order nonlinear susceptibility, as indicated by a high second hyperpolarizability (γ), are particularly promising for applications like all-optical switching. researchgate.net

While specific research on thin films made from this compound is not prominent, its derivatives with demonstrated NLO properties are strong candidates for such applications. researchgate.net These organic chromophores can be integrated into a polymer matrix, such as polymethyl methacrylate (B99206) (PMMA), to create high-quality optical films. ed.ac.uk The performance of these devices is dependent not only on the intrinsic NLO properties of the molecule but also on factors like the concentration of the dye and the homogeneity of the film. researchgate.net The layer-dependent properties of 2D materials in thin films further highlight the importance of controlled fabrication for optimizing nonlinear absorption characteristics. arxiv.org

Supramolecular Chemistry and Crystal Engineering for Tailored Properties

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. Crystal engineering, a subfield of supramolecular chemistry, focuses on controlling the assembly of molecules in the solid state to create materials with specific, tailored properties.

Design of Self-Assembled Systems

The functional groups present in this compound and its derivatives are key to directing their self-assembly into ordered supramolecular structures. The hydroxyl (-OH) group of the phenol is a potent hydrogen bond donor and acceptor. In derivatives such as Schiff bases, which can be formed from the condensation of an amine with an aldehyde, the resulting imine nitrogen (-C=N-) acts as a hydrogen bond acceptor. nih.gov

For example, the crystal structure of 2-[(Naphthalen-1-yl-methyl-idene)amino]-5-methyl-phenol reveals the formation of chains through intermolecular O-H⋯O hydrogen bonds between neighboring phenol groups. nih.gov This demonstrates how specific, directional interactions can be used to organize molecules into one-dimensional arrays. By strategically modifying the molecular structure, it is possible to program the self-assembly process to create more complex architectures like helicates, grids, or discrete dimers and trimers. mdpi.com

Control of Solid-State Interactions (e.g., π-π Stacking)

In addition to hydrogen bonding, π-π stacking is a crucial non-covalent interaction that governs the crystal packing of aromatic molecules like this compound. scirp.org This interaction arises from the attractive force between the electron-rich π-systems of the naphthalene and phenol rings. The geometry of this stacking can vary, with common arrangements including parallel-displaced and T-shaped conformations. nih.gov

The interplay between different intermolecular forces dictates the final crystal structure. In the crystal of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, a derivative, molecules are linked by O-H⋯O hydrogen bonds to form chains, while the crystal structure is further stabilized by weak π–π interactions between the aromatic rings of adjacent molecules. researchgate.net The crystal packing in 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol arranges the molecules in a zigzag fashion. nih.govresearchgate.net Understanding and controlling these solid-state interactions is fundamental to crystal engineering, as the packing arrangement profoundly influences the material's bulk properties, including its optical and electronic behavior. rsc.org

Table 3: Intermolecular Interactions in Naphthylphenol Derivatives

Compound Key Intermolecular Forces Observed Resulting Supramolecular Motif
2-[(Naphthalen-1-yl-methyl-idene)amino]-5-methyl-phenol nih.gov Intramolecular O-H⋯N hydrogen bonding; Intermolecular O-H⋯O hydrogen bonding; π-π stacking 1D chains
2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol nih.govresearchgate.net Intramolecular O-H⋯N hydrogen bonding Zigzag sheets

Future Directions and Interdisciplinary Research Outlook

Innovations in Green Synthetic Methodologies for 2-(Naphthalen-1-yl)phenol

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For this compound and related compounds, future research will likely concentrate on moving away from traditional synthesis routes that may involve harsh conditions or hazardous reagents. Innovations are anticipated in several key areas:

Catalyst Development: The use of heterogeneous catalysts is a cornerstone of green chemistry, offering advantages such as easy separation and reusability. Future syntheses of this compound could employ solid acid catalysts, such as clays or zeolites, to replace traditional liquid acids. wjpmr.com For instance, the synthesis of related amidoalkyl naphthols has been successfully achieved using recyclable carbon-based solid acid catalysts under solvent-free conditions. researchgate.net Similarly, methodologies developed for the oxidative coupling of 2-naphthol (B1666908) using Cu-Montmorillonite could be adapted. researchgate.net

Alternative Solvents and Conditions: The exploration of greener solvent systems is another critical research direction. This includes the use of ionic liquids, which can act as both catalyst and solvent, as demonstrated in the synthesis of 2-phenylnaphthalenes. rsc.org Supercritical fluids and water-based systems are also promising alternatives. Furthermore, energy-efficient techniques like microwave irradiation, which has been shown to accelerate reactions in the synthesis of other phenol (B47542) derivatives, could be optimized for the production of this compound. wjpmr.com

Atom Economy: One-pot, multi-component reactions are being designed to maximize atom economy by incorporating most or all of the starting materials into the final product. researchgate.net Future synthetic strategies for derivatives of this compound will likely focus on such elegant and efficient reaction pathways, minimizing waste from the outset. A mild and highly efficient protocol for synthesizing substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol showcases a high-yield, scalable, and green approach that could be adapted. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches Applicable to Naphthylphenol Synthesis
ParameterTraditional MethodsPotential Green Innovations
CatalystHomogeneous liquid acids (e.g., H₂SO₄)Heterogeneous solid acids (e.g., zeolites, clays), recyclable catalysts (e.g., SO₃H-Carbon)
SolventVolatile organic compounds (VOCs)Ionic liquids, supercritical fluids, water, solvent-free conditions
Energy InputConventional heating (often prolonged)Microwave irradiation, ultrasound
Waste GenerationHigher, due to stoichiometric reagents and solvent useLower, due to higher atom economy and catalyst recycling

Integration of Artificial Intelligence and Machine Learning in Property Prediction and Material Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and design of new molecules and materials. For this compound, these computational tools offer the potential to bypass time-consuming and resource-intensive experimental screening processes.

Future applications in this domain include:

Predictive Modeling: Machine learning algorithms, such as deep neural networks and random forests, can be trained on existing chemical databases to predict a wide range of properties for this compound and its hypothetical derivatives. researchgate.net These properties can include physicochemical characteristics like solubility and thermal stability, as well as biological activities. Such predictive models facilitate the rapid in-silico screening of large virtual libraries of compounds. ulster.ac.uk

Quantitative Structure-Activity Relationship (QSAR): AI-driven QSAR models can establish robust correlations between the molecular structure of this compound derivatives and their functional properties. nih.gov This can be particularly useful in designing derivatives with enhanced antioxidant capacity or specific therapeutic activities.

Inverse Design: Generative AI models can be employed for the "inverse design" of novel materials. By defining a set of desired properties, these algorithms can propose new molecular structures based on the this compound scaffold that are predicted to exhibit those properties. This approach has the potential to significantly accelerate the development of new functional materials. mdpi.com

Table 2: Applications of AI/ML in the Study of this compound
AI/ML ApplicationObjectivePotential Impact
Predictive ModelingForecast physicochemical and biological propertiesReduces the need for extensive experimental screening
QSARCorrelate molecular structure with activityGuides the design of derivatives with enhanced functionality
Inverse DesignGenerate novel structures with desired propertiesAccelerates the discovery of new materials
Synthesis PlanningPredict optimal reaction pathways and conditionsImproves the efficiency and sustainability of synthesis

Exploration of this compound in Smart Materials and Responsive Systems

"Smart materials" are designed to respond to external stimuli, such as changes in temperature, pH, or light. The rigid and photoactive naphthalene (B1677914) group, combined with the reactive phenol moiety, makes this compound an attractive building block for such materials.

Prospective research areas include:

Thermoresponsive Polymers: The incorporation of naphthalene-containing moieties into polymers like poly(N-isopropylacrylamide) (PNIPAAm) has been shown to create materials with temperature-responsive behavior. nih.gov By functionalizing the phenolic group of this compound, it could be copolymerized to create novel thermoresponsive hydrogels for applications in drug delivery or tissue engineering. mdpi.commdpi.com

Chemosensors: The naphthalene and phenol groups can both participate in binding interactions with metal ions and other analytes. Derivatives of this compound could be designed as fluorescent chemosensors. nih.govrsc.org The binding of a target analyte could induce a change in the fluorescence of the naphthalene unit, allowing for sensitive and selective detection. Naphthalene-based fluorescent probes have shown promise for detecting ions like Al³⁺ and Zn²⁺. mdpi.com

Photochromic and Photoswitchable Materials: Naphthalene derivatives are known for their photophysical properties. photochemcad.com Research into Schiff bases derived from naphthols has indicated potential for photochromic behavior, where the molecule reversibly changes color upon exposure to light. researchgate.net This opens the door for developing light-sensitive materials based on this compound for applications in optical data storage or smart windows.

Computational and Experimental Synergy for Deeper Mechanistic Understanding

A powerful trend in modern chemistry is the close integration of computational modeling with experimental work. This synergy provides a deeper understanding of molecular behavior and reaction mechanisms that is often unattainable by either approach alone.

For this compound, this combined approach can elucidate:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways for the synthesis of this compound, helping to optimize reaction conditions and improve yields. acs.org This approach has been used to study the photocatalytic C-H amination of arenes, providing insights into selectivity. acs.org

Spectroscopic Analysis: Computational methods can predict spectroscopic signatures (e.g., NMR, IR, UV-Vis) for this compound and its derivatives. Comparing these theoretical spectra with experimental data can confirm molecular structures and provide a more detailed understanding of electronic transitions. nih.gov

Molecular Interactions: Modeling techniques can be used to study the non-covalent interactions of this compound, such as hydrogen bonding and π-π stacking. This is crucial for understanding its behavior in condensed phases and its potential for self-assembly or interaction with biological targets.

By combining the predictive power of computational chemistry with the empirical validation of laboratory experiments, researchers can gain a comprehensive understanding of the structure-property relationships of this compound, paving the way for its rational design and application in advanced technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Naphthalen-1-yl)phenol derivatives, and how can purity be validated?

  • Methodological Answer : The PETIS (Photo-Electron Transfer-Induced Substitution) reaction is commonly used for synthesizing alkylaminophenol derivatives like this compound analogs. Post-synthesis, purity is validated via FT-IR (to confirm functional groups), NMR (to resolve stereochemistry), and UV-Vis spectroscopy (to assess electronic transitions). For example, coupling naphthalene-1-ylmethyl groups with phenolic moieties requires refluxing in anhydrous solvents under nitrogen to avoid oxidation .
Key Analytical Techniques PurposeExample Parameters
FT-IRFunctional group identification3200–3600 cm⁻¹ (O–H stretch), 1600–1450 cm⁻¹ (aromatic C=C)
1^1H/13^13C NMRStructural elucidationδ 6.5–8.5 ppm (aromatic protons), δ 120–140 ppm (aromatic carbons)
UV-VisElectronic propertiesλmax ~270–300 nm (π→π* transitions)

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For instance, resolving the dihedral angle between the naphthalene and phenol rings (often ~45–60°) clarifies steric hindrance and conjugation effects. Data-to-parameter ratios >8.0 and R-factors <0.05 ensure reliability. Twinning or low-resolution data may require SHELXE for phase correction .

Advanced Research Questions

Q. How do computational methods like DFT address discrepancies between experimental and theoretical vibrational frequencies?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level calculates harmonic vibrational frequencies, which are typically scaled by 0.961–0.989 to match experimental FT-IR data. Discrepancies arise from anharmonicity, solvent effects, or crystal packing. Natural Bond Orbital (NBO) analysis further identifies hyperconjugative interactions (e.g., n→σ* or π→π*) that perturb vibrational modes .
DFT Parameters RoleExample Values
Basis SetElectron distribution6-311G++(d,p)
FunctionalExchange-correlation energyB3LYP
Scaling FactorFrequency adjustment0.961–0.989

Q. What strategies reconcile contradictory cytotoxicity data in this compound-based antitumor agents?

  • Methodological Answer : Structural modifications (e.g., introducing furan or piperidine groups) alter electronic profiles and bioavailability. For example, 2-(furan-2-yl)naphthalen-1-ol derivatives show selective cytotoxicity against breast cancer cells (IC50 ~1–10 µM) but require comparative assays (MTT vs. clonogenic) to distinguish cytostatic vs. apoptotic effects. Contradictions may stem from cell-line-specific ABC transporter expression or metabolic stability differences .

Q. How are nonlinear optical (NLO) properties of this compound derivatives quantified experimentally and computationally?

  • Methodological Answer : Hyperpolarizability (β) is calculated via DFT using polarizable continuum models (PCM) for solvent effects. Experimentally, electric-field-induced second-harmonic generation (EFISHG) or solvatochromic methods measure μβ values. For example, μβ values >100×10⁻³⁰ esu indicate potential NLO applications, but intramolecular charge transfer (ICT) must be validated via Mulliken charges and frontier molecular orbital (FMO) analysis .

Q. What toxicological models are appropriate for assessing environmental persistence of this compound metabolites?

  • Methodological Answer : OECD Guideline 307 simulations (aerobic soil metabolism) quantify half-lives (t½) of hydroxylated or sulfated metabolites. In vivo rodent models (oral/dermal exposure) assess systemic effects (e.g., hepatic CYP450 induction). LC-MS/MS or GC-MS detects metabolites, while QSAR models predict bioaccumulation potential (logP >3 suggests high persistence) .

Data Contradiction Analysis

Q. Why do HOMO-LUMO gaps from DFT calculations vary across studies for the same derivative?

  • Methodological Answer : Variations arise from basis set selection (e.g., 6-311G++(d,p) vs. cc-pVTZ), solvent effect inclusion, or geometry optimization protocols (gas phase vs. PCM). Consensus requires benchmarking against experimental UV-Vis gaps (e.g., λedge ≈ 1240/HOMO-LUMO gap (eV)) .

Tables of Critical Parameters

Property Experimental RangeComputational RangeKey References
HOMO-LUMO Gap3.5–4.2 eV3.2–4.5 eV
Dihedral Angle (Naphthalene-Phenol)45–60°42–58°
Cytotoxicity (IC50)1–50 µMN/A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.